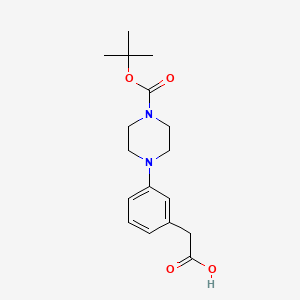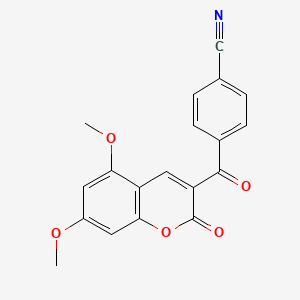
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile typically involves the condensation of 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid with benzonitrile under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring compound with a similar benzopyran structure.
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Hydroxycoumarin: Used as a precursor for anticoagulant drugs like warfarin.
Uniqueness
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced materials .
Propriétés
Numéro CAS |
83179-55-9 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
4-(5,7-dimethoxy-2-oxochromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C19H13NO5/c1-23-13-7-16(24-2)14-9-15(19(22)25-17(14)8-13)18(21)12-5-3-11(10-20)4-6-12/h3-9H,1-2H3 |
Clé InChI |
JAMIBQRHZIWFOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


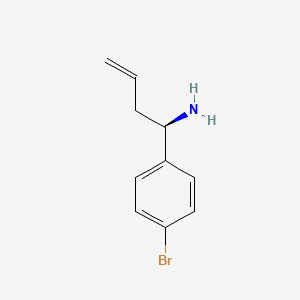
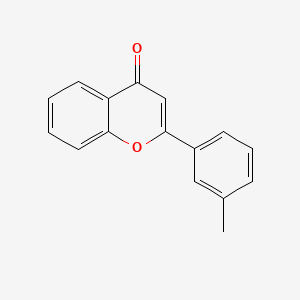

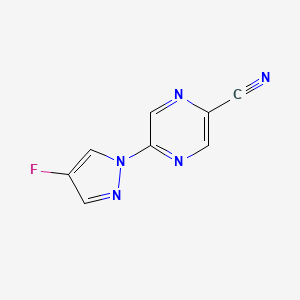

![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
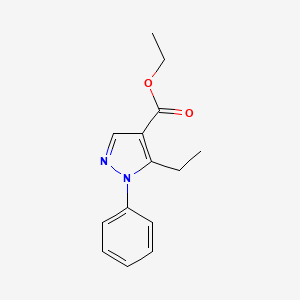
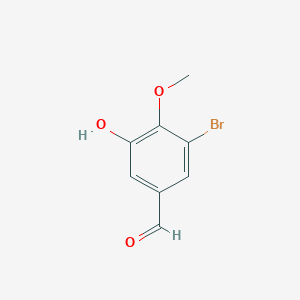
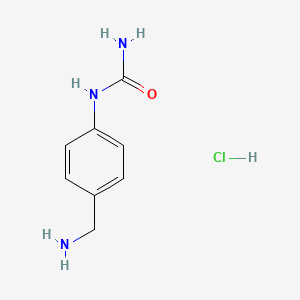

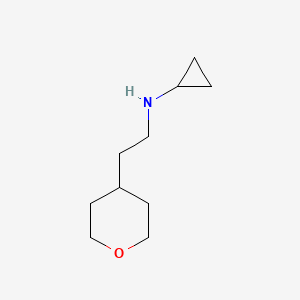
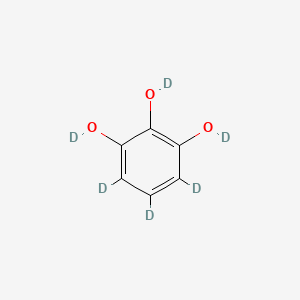
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
